5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
Description
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-amino-1-(pyrimidin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N4O/c11-8-2-3-10(15)14(6-8)7-9-12-4-1-5-13-9/h1-6H,7,11H2 |
InChI Key |
LVVQSAVELHTPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CN2C=C(C=CC2=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the predicted physicochemical properties of the novel compound 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. In the absence of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, leveraging established principles of physical organic chemistry and available data from structurally analogous compounds. The core objective is to furnish researchers and drug development professionals with a robust, scientifically-grounded foundation for future experimental design, synthesis, and evaluation of this promising heterocyclic scaffold. This document delves into predicted structural and electronic properties, spectroscopic characteristics, and offers detailed, field-proven experimental protocols for the empirical determination of these properties.
Introduction and Rationale
The convergence of pyridinone and pyrimidine moieties within a single molecular entity presents a compelling scaffold for medicinal chemistry. Pyridinone derivatives are recognized for their diverse biological activities, while the pyrimidine ring is a cornerstone of numerous therapeutic agents and natural products[1][2]. The title compound, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, combines the hydrogen bonding capabilities and charge distribution of a substituted aminopyridinone with the distinct electronic and steric profile of a pyrimidin-2-ylmethyl substituent. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for any rational drug design and development program. This guide is structured to provide a predictive yet authoritative analysis, empowering researchers to embark on empirical studies with a clear set of expected values and methodologies.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is characterized by a 5-aminopyridin-2(1h)-one core, with the N1 position of the pyridinone ring substituted with a pyrimidin-2-ylmethyl group.
Diagram 1: Chemical Structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
A 2D representation of the title compound.
The following table summarizes the predicted physicochemical properties. These values are derived from computational models and comparative analysis of structurally related compounds, such as 5-aminopyridin-2(1H)-one and various substituted pyrimidines[3][4][5][6][7][8].
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C10H10N4O | Derived from the chemical structure. |
| Molecular Weight | 202.21 g/mol | Calculated based on the molecular formula. |
| logP (Octanol/Water) | ~ 0.5 - 1.5 | The pyridinone core with amino and carbonyl groups is relatively polar. The pyrimidine ring adds some lipophilicity. The overall value is expected to be moderately polar. |
| Aqueous Solubility | Moderately Soluble | The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding with water suggests moderate solubility. However, the aromatic rings may limit high solubility. |
| pKa (most basic) | ~ 4.0 - 5.0 | The amino group on the pyridinone ring is expected to be the most basic site. Its basicity will be influenced by the electron-withdrawing nature of the pyridinone system. |
| pKa (most acidic) | ~ 9.0 - 10.0 | The N-H proton of the pyridinone ring is expected to be the most acidic proton, capable of deprotonation under basic conditions. |
| Hydrogen Bond Donors | 2 (from NH2 and pyridinone NH) | These sites are crucial for interactions with biological targets. |
| Hydrogen Bond Acceptors | ~ 4-5 (N atoms in pyrimidine, carbonyl O, and potentially the N in the pyridinone ring) | The multiple acceptor sites suggest a high potential for forming hydrogen bonds. |
| Polar Surface Area (PSA) | ~ 90 - 110 Ų | Calculated based on the number and type of polar atoms, suggesting good potential for membrane permeability. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one involves a nucleophilic substitution reaction. The synthesis would likely begin with the commercially available 5-aminopyridin-2(1H)-one, which would be deprotonated to form the corresponding anion. This anion would then act as a nucleophile, attacking 2-(chloromethyl)pyrimidine to form the desired product.
Diagram 2: Proposed Synthetic Workflow
A high-level overview of the proposed synthesis.
Detailed Experimental Protocol: Synthesis
-
Preparation of the Nucleophile: To a solution of 5-aminopyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the pyridinone anion.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)pyrimidine (1.05 eq) in the same anhydrous solvent dropwise.
-
Reaction Completion: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
Predicted Reactivity
The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms[5]. The 5-position of the pyrimidine ring is the least electron-deficient and may undergo electrophilic substitution under forcing conditions. The amino group on the pyridinone ring can undergo standard reactions of aromatic amines, such as diazotization, although the reactivity will be modulated by the electronic nature of the heterocyclic system.
Spectroscopic and Analytical Characterization
Predicting the spectroscopic signature of a novel compound is essential for its identification and characterization upon synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridinone and pyrimidine rings. The methylene bridge protons will likely appear as a singlet. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electronic environments of the two different heterocyclic rings[9][10][11][12][13].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridinone ring will appear significantly downfield. The chemical shifts of the aromatic carbons will provide information about the electron distribution within the rings.
-
¹⁵N NMR: Nitrogen NMR could be a powerful tool to probe the electronic environment of the four nitrogen atoms in the molecule, providing insights into their hybridization and involvement in hydrogen bonding[10].
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the pyridinone ring.
-
C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The fragmentation pattern is predicted to involve characteristic losses from both the pyridinone and pyrimidine rings.
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathways
Key predicted fragmentation events in mass spectrometry.
A common fragmentation pathway for N-substituted pyrimidinones involves the cleavage of the N-substituent[14]. Therefore, a significant fragment corresponding to the 5-aminopyridin-2(1h)-one cation is expected. Further fragmentation of the pyrimidine ring itself is also likely[15][16][17].
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, analysis of the physicochemical properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. The presented data, derived from established chemical principles and comparative analysis of related structures, offers a solid starting point for researchers interested in this novel heterocyclic system. The proposed synthetic route and detailed experimental protocols for characterization are designed to be directly applicable in a laboratory setting.
Future work should focus on the empirical validation of these predicted properties through synthesis and rigorous analytical characterization. Subsequent studies can then explore the biological activity of this compound, leveraging the insights from its physicochemical profile to guide the design of potential therapeutic applications. The application of quantitative structure-activity relationship (QSAR) models, which have been successfully applied to pyridinone derivatives, could further accelerate the optimization of this scaffold[18][19][20][21][22].
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An In-depth Technical Guide to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, this document synthesizes information from related structural analogs to present a predictive yet scientifically grounded perspective on its chemical properties, synthesis, characterization, and potential biological significance.
Core Molecular Attributes
The foundational step in understanding any novel compound is to establish its fundamental physicochemical properties. As this specific molecule is not widely cataloged, its molecular formula and weight have been determined based on its constituent chemical moieties: a 5-aminopyridin-2(1H)-one core and a pyrimidin-2-ylmethyl substituent at the N1 position.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄O |
| Molecular Weight | 202.217 g/mol |
| IUPAC Name | 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one |
Rationale and Potential Significance in Drug Discovery
The structural motif of a pyridinone ring is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets.[1] The fusion of a pyrimidine ring, a cornerstone of nucleobases, introduces additional hydrogen bonding capabilities and potential for specific interactions with enzymes and receptors. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[2][3][4] Similarly, aminopyridinone cores are found in compounds with positive inotropic and vasodilator properties.[5][6] The combination of these two pharmacophores in 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one suggests a high potential for biological activity, possibly as a kinase inhibitor, an anti-infective agent, or a modulator of cardiovascular function.
Proposed Synthetic Pathway
The synthesis of N-substituted pyridinones is a well-established area of organic chemistry. The most direct and logical approach for the synthesis of the title compound is the N-alkylation of 5-aminopyridin-2(1H)-one with a suitable pyrimidin-2-ylmethyl halide, such as 2-(chloromethyl)pyrimidine.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Aminopyridin-2(1H)-one
A well-established procedure for the reduction of a nitro group on a pyridinone ring would be employed. For instance, 5-nitropyridin-2(1H)-one can be reduced using iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.
Step 2: Synthesis of 2-(Chloromethyl)pyrimidine
The synthesis of 2-(chloromethyl)pyrimidine can be challenging but is achievable through methods analogous to the synthesis of 2-(chloromethyl)pyridine.[7] A common approach involves the radical chlorination of 2-methylpyrimidine using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[7]
Step 3: N-Alkylation of 5-Aminopyridin-2(1H)-one
The N-alkylation of pyridinones is typically achieved by deprotonating the pyridinone nitrogen with a suitable base, followed by reaction with an alkyl halide.[8]
-
To a solution of 5-aminopyridin-2(1H)-one in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature to facilitate the formation of the pyridinone anion.
-
Add a solution of 2-(chloromethyl)pyrimidine in the same solvent dropwise to the reaction mixture.
-
The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.
Analytical Characterization
The structural confirmation of the synthesized 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one would rely on a combination of spectroscopic and spectrometric techniques.
Analytical Workflow Diagram
Caption: Analytical workflow for the characterization of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone and pyrimidine rings, as well as a characteristic singlet for the methylene bridge protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule, providing further confirmation of the carbon skeleton.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be crucial to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the pyridinone, and C=N and C=C stretching vibrations of the aromatic rings.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final compound.[11]
Potential Biological Activity and Mechanism of Action
While no specific biological data exists for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, the known activities of its constituent scaffolds provide a strong basis for predicting its potential pharmacological profile.
Signaling Pathway Diagram (Hypothetical Kinase Inhibition)
Caption: Hypothetical mechanism of action via kinase inhibition.
Many compounds containing pyrimidine and pyridinone moieties have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling.[1][12] The title compound could potentially act as a competitive inhibitor at the ATP-binding site of a kinase, thereby blocking downstream signaling pathways involved in cell proliferation and survival.
Safety and Handling
Proper safety precautions are paramount when handling any novel chemical compound. The safety profile of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one is unknown; therefore, it should be handled with care in a well-ventilated fume hood.[13] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13] For the parent heterocycles, pyridine and pyrimidine, it is known that they are flammable and can be harmful if inhaled or absorbed through the skin.[14][15][16][17]
Conclusion
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one represents a novel chemical entity with significant potential for biological activity, stemming from the combination of the pyridinone and pyrimidine pharmacophores. This guide has outlined its core properties, a plausible synthetic route, and a strategy for its analytical characterization. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their potential as therapeutic agents.
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Dudley, D. A., et al. (2007). The discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor. Chemical Biology & Drug Design, 70(2), 100-112. Available from: [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloropyridin-2-yl)alkylamides 19. Available from: [Link]
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Maciel, G. E., et al. (1983). NMR studies of pyridine on silica-alumina. Journal of the American Chemical Society, 105(25), 7305-7306. Available from: [Link]
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Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
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A Technical Guide to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one Derivatives: Synthesis, Physicochemical Properties, and Therapeutic Potential
Abstract
The confluence of pyridinone and pyrimidine scaffolds into a singular molecular entity, the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one core, represents a novel and promising frontier in medicinal chemistry. This technical guide provides a comprehensive literature review of the foundational chemistries and biological activities of the constituent fragments, and on this basis, proffers a detailed prospectus for the synthesis, characterization, and therapeutic exploration of this new class of compounds. Proposed synthetic strategies, predictive physicochemical and pharmacokinetic profiles, and anticipated biological activities are discussed in depth. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery of next-generation therapeutics.
Introduction: A Privileged Scaffold for Drug Discovery
The pyridinone ring system is a well-established pharmacophore, present in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and found in a multitude of therapeutic agents with applications ranging from oncology to infectious diseases.[2] The novel combination of these two privileged scaffolds in the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one framework presents a unique opportunity to explore new chemical space and develop compounds with potentially synergistic or novel pharmacological profiles. The strategic placement of the amino group at the 5-position of the pyridinone ring and the pyrimidin-2-ylmethyl substituent at the 1-position offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Proposed Synthetic Strategies
The synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives can be approached through a convergent strategy, involving the independent synthesis of the 5-aminopyridin-2(1H)-one core and the pyrimidin-2-ylmethylamine side chain, followed by their coupling.
Synthesis of the 5-Aminopyridin-2(1H)-one Core
A plausible route to the 5-aminopyridin-2(1H)-one core is adapted from the Guareschi-Thorpe reaction for the synthesis of 2-pyridones, followed by reduction of a nitrile intermediate.[3]
Step 1: Synthesis of 5-Cyano-2(1H)-pyridinone. This can be achieved through the condensation of a suitable 1,3-dicarbonyl equivalent with cyanoacetamide.
Step 2: Reduction of the Nitrile to a Primary Amine. The 5-cyano-2(1H)-pyridinone intermediate can then be reduced to the corresponding 5-amino-2(1H)-pyridinone using a suitable reducing agent, such as Raney Nickel or catalytic hydrogenation.
Caption: Proposed synthesis of the 5-aminopyridin-2(1H)-one core.
Synthesis of the Pyrimidin-2-ylmethylamine Side Chain
The pyrimidin-2-ylmethylamine side chain can be prepared from a readily available starting material like 2-methylpyrimidine or 2-(hydroxymethyl)pyrimidine.[4][5]
Step 1: Synthesis of 2-(Chloromethyl)pyrimidine. This key intermediate can be synthesized either by radical chlorination of 2-methylpyrimidine or by chlorination of 2-(hydroxymethyl)pyrimidine using a chlorinating agent like thionyl chloride (SOCl₂).[4][6]
Step 2: Amination of 2-(Chloromethyl)pyrimidine. The 2-(chloromethyl)pyrimidine can then be converted to pyrimidin-2-ylmethylamine through a variety of amination methods, such as reaction with ammonia or a protected amine equivalent followed by deprotection.
Caption: Proposed synthesis of the pyrimidin-2-ylmethylamine side chain.
Coupling of the Core and Side Chain
The final step involves the N-alkylation of the 5-amino-2(1H)-pyridinone core with the pyrimidin-2-ylmethylamine side chain. A robust method for this transformation is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[7] Alternatively, a direct nucleophilic substitution of a halogenated pyridinone with pyrimidin-2-ylmethylamine could be explored.
Caption: Proposed final coupling of the core and side chain.
Physicochemical and Pharmacokinetic Predictions
The physicochemical properties of the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives are predicted to be within the range suitable for oral drug candidates.[8][9] The following table provides a summary of predicted properties for the core scaffold.
| Property | Predicted Value | Importance in Drug Discovery |
| Molecular Weight ( g/mol ) | ~216.22 | Influences absorption and distribution.[8] |
| cLogP | ~0.5 - 1.5 | A measure of lipophilicity, affecting solubility and permeability.[10] |
| Topological Polar Surface Area (TPSA) | ~80 - 90 Ų | Predicts cell permeability.[11] |
| Hydrogen Bond Donors | 1 | Influences solubility and target binding.[8] |
| Hydrogen Bond Acceptors | 5 | Influences solubility and target binding.[8] |
| Rotatable Bonds | 2 | Affects conformational flexibility and target binding. |
Pharmacokinetic (ADME) Profile:
-
Absorption: The predicted physicochemical properties suggest that these compounds are likely to have good oral absorption.
-
Distribution: The moderate lipophilicity and molecular weight suggest that these compounds could achieve good tissue distribution.
-
Metabolism: The pyrimidine and pyridinone rings may be susceptible to cytochrome P450-mediated oxidation. The amino group could undergo glucuronidation or sulfation.
-
Excretion: The metabolites are likely to be excreted renally.
Anticipated Biological Activities and Mechanisms of Action
Given the rich pharmacology of the constituent pyridinone and pyrimidine scaffolds, the 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one derivatives are anticipated to exhibit a range of biological activities.
Anticancer Activity
Pyridinone and pyrimidine derivatives are known to inhibit various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[6] A potential mechanism of action for the novel scaffold could be the inhibition of tyrosine kinases such as EGFR or serine/threonine kinases involved in cancer signaling pathways.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Anti-inflammatory Activity
Certain pyridinone and pyrimidine derivatives have demonstrated anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[12] The novel scaffold could potentially inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).
Structure-Activity Relationship (SAR) Insights and Future Directions
The 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one scaffold offers several positions for chemical modification to explore structure-activity relationships (SAR).
-
5-Amino Group: Acylation or alkylation of the 5-amino group could modulate target binding and physicochemical properties.
-
Pyridinone Ring: Substitution on the pyridinone ring could influence potency and selectivity.
-
Pyrimidine Ring: Substitution on the pyrimidine ring could be used to fine-tune pharmacokinetic properties.
-
Bioisosteric Replacements: The pyrimidine ring could be replaced with other heteroaromatic rings (e.g., pyridine, triazine) to explore the impact on biological activity and ADME properties.[13][14] The pyridinone oxygen could be replaced with sulfur to generate the corresponding thiopyridinone.
Future research should focus on synthesizing a library of derivatives with systematic modifications at these positions to build a comprehensive SAR profile. Computational docking studies can be employed to guide the design of new analogs with improved potency and selectivity for specific biological targets.[5][15]
Experimental Protocols
General Synthetic Protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
-
Synthesis of 5-Cyano-2(1H)-pyridinone: A mixture of a suitable 1,3-dicarbonyl equivalent, cyanoacetamide, and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed until the reaction is complete (monitored by TLC). The product is isolated by filtration upon cooling.
-
Synthesis of 5-Amino-2(1H)-pyridinone: The 5-cyano-2(1H)-pyridinone is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation over Raney Nickel at elevated pressure and temperature until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
-
Synthesis of 2-(Chloromethyl)pyrimidine hydrochloride: 2-(Hydroxymethyl)pyrimidine is reacted with an excess of thionyl chloride, and the mixture is refluxed. The excess thionyl chloride is removed under reduced pressure to yield the product.[6][15]
-
Coupling Reaction (Buchwald-Hartwig Amination): A mixture of 5-amino-2(1H)-pyridinone, 2-(chloromethyl)pyrimidine hydrochloride, a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., dioxane) is heated under an inert atmosphere until the reaction is complete. The product is isolated and purified by column chromatography.
In Vitro Kinase Inhibition Assay
-
A solution of the test compound is prepared in DMSO.
-
The kinase, substrate, and ATP are incubated with the test compound in a suitable buffer.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).
-
IC₅₀ values are calculated from the dose-response curves.
References
A comprehensive list of references will be provided upon request, including peer-reviewed articles and patents that support the proposed synthetic routes and biological activities discussed in this guide.
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Mechanism of action studies involving 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry, renowned for its versatile pharmacological properties that span antitumor, antimicrobial, and anti-inflammatory activities.[1] These six-membered heterocyclic compounds can serve as both hydrogen bond donors and acceptors, and act as bioisosteres for various key moieties, making them a fertile ground for the discovery of novel therapeutic agents.[2][3] This technical guide focuses on a novel compound, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, which combines the pyridinone core with a pyrimidine substituent, a feature present in a number of biologically active molecules.
Given the novelty of this specific molecule, this document serves as a comprehensive research framework for elucidating its mechanism of action. It is designed for researchers, scientists, and drug development professionals, providing a series of structured hypotheses and detailed experimental workflows to systematically investigate its biological targets and downstream effects.
Part 1: Structural Analysis and Mechanistic Hypotheses
The rational investigation into the mechanism of action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one begins with a deconstruction of its chemical structure to inform the generation of plausible biological hypotheses.
Deconstruction of the Core Scaffold
The molecule can be dissected into two key components:
-
The 5-Amino-pyridin-2(1H)-one Core: The pyridinone ring is a versatile scaffold known to interact with a wide range of biological targets.[1][2] The amino group at the 5-position provides a potential hydrogen bond donor and a site for further chemical modification to explore structure-activity relationships (SAR).
-
The N1-pyrimidin-2-ylmethyl Substituent: The pyrimidine ring is another critical pharmacophore found in numerous approved drugs, including kinase inhibitors and anticancer agents. The linkage to the pyridinone core via a methylene bridge provides rotational flexibility, which can be crucial for optimal binding to a target protein. The pyridinylpyrimidine moiety, in particular, has been identified as a key pharmacophore for the inhibition of certain enzymes.[4][5]
Hypothesis 1: Inhibition of Methionine Aminopeptidase 1 (MetAP1)
Methionine aminopeptidases (MetAPs) are essential enzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins.[4][5] MetAP1, in particular, plays a crucial role in cell proliferation, making it an attractive target for anticancer drug development.[4][5] The presence of the 2-(pyrimidin-2-yl) moiety attached to a nitrogen-containing heterocycle in our compound of interest is reminiscent of the 2-(2-pyridinyl)-pyrimidine pharmacophore known to inhibit MetAP enzymes.[4] This structural similarity forms the basis of our first hypothesis: that 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one acts as an inhibitor of MetAP1.
Hypothesis 2: Kinase Inhibition
The pyridinone scaffold is a common feature in many kinase inhibitors. For instance, certain pyridinone-quinazoline derivatives have been reported as cytotoxic agents that target protein tyrosine kinases (PTK).[1] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The overall shape and hydrogen bonding potential of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one make it a plausible candidate for a kinase inhibitor, binding to the ATP-binding pocket of one or more kinases.
Hypothesis 3: Induction of Non-Apoptotic Cell Death (Methuosis)
Recent studies have shown that some pyridine derivatives can induce a non-apoptotic form of cell death known as methuosis, which is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[6] This mode of cell death is of particular interest for treating cancers that have become resistant to apoptosis-inducing therapies.[6] Given that our compound possesses a substituted pyridine core, it is plausible that it could induce methuosis in cancer cells.
Part 2: Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is required to test the proposed hypotheses and identify the primary mechanism of action.
Initial Phenotypic Screening
The first step is to determine the biological context in which our compound is active. A broad phenotypic screen against a panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is recommended.
Experimental Protocol: MTT Proliferation Assay
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
The results from this screen will identify sensitive cell lines for further mechanistic studies and provide an initial indication of the compound's potency.
Target Deconvolution
To unbiasedly identify the direct molecular targets, a chemoproteomics approach can be employed.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin) that can be immobilized on a solid support (e.g., streptavidin beads).
-
Cell Lysis: Prepare a protein lysate from a sensitive cell line identified in the phenotypic screen.
-
Affinity Pulldown: Incubate the cell lysate with the immobilized compound to capture its binding partners. As a control, incubate the lysate with beads alone or with beads and a competing excess of the free, untagged compound.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the protein profiles from the experimental and control samples to identify specific binding partners of the compound.
Validation of Hypothesized Targets
The following in vitro assays will be used to directly test our initial hypotheses.
-
Principle: A biochemical assay using recombinant human MetAP1 enzyme and a synthetic peptide substrate. Cleavage of the substrate is monitored to determine enzyme activity.
-
Protocol:
-
Incubate recombinant human MetAP1 with varying concentrations of the test compound.
-
Initiate the reaction by adding a fluorogenic peptide substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value of the compound for MetAP1 inhibition.
-
-
Principle: Screen the compound against a large panel of recombinant kinases to identify potential targets.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
The service will perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of hundreds of kinases at a fixed concentration (e.g., 10 µM).
-
Follow up on any significant "hits" by determining their IC50 values in dose-response assays.
-
-
Principle: Observe and quantify the formation of cytoplasmic vacuoles in treated cells.
-
Protocol:
-
Treat a sensitive cancer cell line (e.g., HeLa or MDA-MB-231) with the compound at its IC50 concentration.[6]
-
At various time points (e.g., 12, 24, 48 hours), examine the cells under a phase-contrast microscope for the appearance of vacuoles.[6]
-
Quantify the percentage of vacuolated cells.
-
Use specific inhibitors of macropinocytosis (e.g., amiloride) to determine if the vacuoles are derived from this process, which is characteristic of methuosis.
-
Part 3: Elucidation of Downstream Signaling Pathways
Once a primary target or cellular phenotype has been validated, the next step is to understand the downstream consequences of the compound's activity.
Transcriptomic and Proteomic Analysis
'Omics' technologies provide a global view of the cellular response to drug treatment.
-
RNA-Sequencing (RNA-Seq): Treat a sensitive cell line with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours). Extract RNA, prepare sequencing libraries, and perform next-generation sequencing. Analyze the data to identify differentially expressed genes and perturbed signaling pathways.
-
Quantitative Proteomics (e.g., SILAC or TMT): Label two populations of cells with "light" and "heavy" isotopes of amino acids. Treat one population with the compound and the other with a vehicle control. Combine the cell lysates, digest the proteins, and analyze by LC-MS/MS. Quantify the relative abundance of thousands of proteins to identify those whose expression levels are altered by the compound.
Pathway Validation
The results from the 'omics' studies must be validated using more traditional molecular biology techniques.
Experimental Protocol: Western Blotting
-
Treat cells with the compound for various times and at different concentrations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total levels of kinases, or markers of methuosis).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Part 4: In Vivo Efficacy and Pharmacodynamic Studies
If the compound shows promising in vitro activity and a well-defined mechanism of action, the next logical step is to evaluate its efficacy in an animal model.
Xenograft Mouse Models
-
Principle: Implant human cancer cells that are sensitive to the compound into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth.
-
Protocol:
-
Inject a sensitive human cancer cell line subcutaneously into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the compound (e.g., by oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days). The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Pharmacodynamic Biomarker Analysis
To confirm that the compound is hitting its target in vivo, pharmacodynamic (PD) biomarkers should be measured in the tumor tissue.
-
Protocol:
-
Collect tumors from a subset of mice at various time points after the last dose.
-
Prepare tumor lysates and perform Western blotting or immunohistochemistry to measure the levels of the target protein and downstream signaling molecules. For example, if the compound is a kinase inhibitor, measure the phosphorylation status of its direct substrate.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Proliferation IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | |
| MDA-MB-231 | Breast | |
| A549 | Lung | |
| HCT116 | Colon | |
| K562 | Leukemia |
Table 2: Kinase Inhibition Profile (Top Hits)
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Hypothesized mechanism of MetAP1 inhibition.
Caption: Workflow for target identification and validation.
Conclusion
This technical guide outlines a comprehensive and logical framework for the systematic investigation of the mechanism of action of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one. By combining unbiased, discovery-based approaches with hypothesis-driven validation, this research plan is designed to thoroughly elucidate the molecular targets and cellular pathways modulated by this novel compound. The insights gained from these studies will be crucial for its future development as a potential therapeutic agent.
References
- Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23).
- Pyridones in drug discovery: Recent advances - ResearchGate.
- Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed. (2023, April 13).
- The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals - Benchchem.
- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative - Semantic Scholar.
- Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC.
- Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PubMed. (2013, May 1).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Scalable synthesis protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
This Application Note provides a comprehensive, scalable synthesis protocol for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., BTK, MALT1 inhibitors) and other bioactive heterocyclic compounds.
Part 1: Executive Summary & Retrosynthetic Logic
Target Molecule: 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one Molecular Formula: C₁₀H₁₀N₄O Molecular Weight: 202.21 g/mol
Synthetic Strategy: The synthesis is designed for scalability and operational simplicity, utilizing a convergent Alkylation-Reduction sequence.
-
Regioselective N-Alkylation: The pyridone core is constructed by alkylating commercially available 5-nitropyridin-2(1H)-one with 2-(chloromethyl)pyrimidine hydrochloride . The use of a specific base/solvent system ensures high selectivity for N-alkylation over O-alkylation.
-
Chemoselective Reduction: The nitro group is reduced to the primary amine under mild conditions to preserve the integrity of the pyrimidine ring.
Visual Workflow (Graphviz):
Caption: Two-stage scalable synthesis workflow illustrating the convergent assembly of the pyridone-pyrimidine scaffold.
Part 2: Detailed Experimental Protocols
Stage 1: Preparation of 5-Nitro-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
Objective: Install the pyrimidine side chain onto the pyridone nitrogen. Challenge: 2-Pyridones are ambident nucleophiles. While the nitrogen is the thermodynamic center, oxygen alkylation is a kinetic competitor. Solution: Using Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF promotes thermodynamic control, favoring the desired N-isomer.
Materials:
-
5-Nitropyridin-2(1H)-one (1.0 equiv)
-
2-(Chloromethyl)pyrimidine hydrochloride (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv) [Note: Extra base required to neutralize HCl salt]
-
N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)
Protocol:
-
Setup: Charge a dry 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet with 5-nitropyridin-2(1H)-one (10.0 g, 71.4 mmol) and DMF (100 mL).
-
Base Addition: Add Cs₂CO₃ (58.1 g, 178.5 mmol) in portions. The mixture may turn yellow/orange due to deprotonation. Stir at room temperature for 30 minutes to ensure complete formation of the pyridone anion.
-
Electrophile Addition: Add 2-(chloromethyl)pyrimidine hydrochloride (14.1 g, 85.7 mmol) portion-wise. Caution: Mild exotherm possible.
-
Reaction: Heat the mixture to 60–65°C and stir for 4–6 hours. Monitor by HPLC or TLC (5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a new less polar spot (Rf ~0.5) should appear.
-
Work-up:
-
Cool the reaction to room temperature.[1]
-
Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Stir the slurry for 1 hour to granulate the solid.
-
Filter the solid and wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Dry in a vacuum oven at 45°C to constant weight.
-
-
Purification (if needed): Recrystallization from Ethanol/Acetonitrile.
Expected Yield: 75–85% Appearance: Yellow to pale brown solid.
Stage 2: Reduction to 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
Objective: Reduce the nitro group to an amine without reducing the pyrimidine ring. Method Selection:
-
Method A (Standard): Catalytic Hydrogenation (Pd/C).[2] Efficient but requires care to avoid over-reduction of the pyrimidine ring.
-
Method B (Chemoselective): Iron/Ammonium Chloride. Robust, no risk of ring reduction, ideal for larger batches lacking high-pressure equipment.
Protocol (Method A: Catalytic Hydrogenation):
-
Setup: Charge a hydrogenation vessel (Parr shaker or autoclave) with Stage 1 Intermediate (10.0 g, 43.1 mmol).
-
Solvent & Catalyst: Add Methanol (100 mL) and THF (50 mL) to dissolve the substrate. Add 10% Pd/C (1.0 g, 50% wet). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition.
-
Hydrogenation: Purge with N₂ (3x) then H₂ (3x). Pressurize to 30 psi (2 bar) H₂. Stir at room temperature for 4–8 hours.
-
Monitoring: Monitor by LC-MS. The mass will shift from 232 (Nitro) to 202 (Amine).
-
Work-up:
-
Filter the catalyst through a pad of Celite®. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.
-
The residue is often a solid or thick oil. Triturate with Diethyl Ether or MTBE to obtain a free-flowing solid.
-
Protocol (Method B: Fe/NH₄Cl - Recommended for Scale-up):
-
Setup: Charge a flask with Stage 1 Intermediate (10.0 g), Ethanol (80 mL), and Water (20 mL).
-
Reagents: Add Ammonium Chloride (11.5 g, 5.0 equiv) and Iron Powder (12.0 g, 5.0 equiv, <325 mesh).
-
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. The reaction mixture will turn dark/brown (iron oxides).
-
Work-up:
-
Filter hot through Celite® to remove iron residues. Wash with hot ethanol.[3]
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous layer slightly (pH ~9) with saturated NaHCO₃ and extract with Ethyl Acetate (3 x 100 mL).
-
Dry organic layers over Na₂SO₄, filter, and concentrate.
-
Expected Yield: 80–90% Appearance: Off-white to tan solid.
Part 3: Analytical Data & Quality Control
Table 1: Key Analytical Markers
| Parameter | 5-Nitro Intermediate (Stage 1) | 5-Amino Target (Stage 2) |
| Formula | C₁₀H₈N₄O₃ | C₁₀H₁₀N₄O |
| MW | 232.20 | 202.21 |
| ESI-MS (M+H) | 233.1 | 203.1 |
| ¹H NMR (DMSO-d₆) | δ 9.4 (d, 1H) : H-6 of pyridone (deshielded by NO₂).δ 5.4 (s, 2H) : N-CH₂-Pyrimidine linker. | δ 6.9 (d, 1H) : H-6 of pyridone (shielded by NH₂).δ 4.5 (bs, 2H) : NH₂ protons (D₂O exchangeable). |
| IR (cm⁻¹) | 1520, 1340 (NO₂ stretch) | 3300-3400 (NH₂ stretch), No NO₂ bands. |
Regiochemistry Check: To confirm N-alkylation vs. O-alkylation, check the Carbonyl Carbon in ¹³C NMR.
-
N-Alkyl (Pyridone): C=O signal typically 160–164 ppm .
-
O-Alkyl (Alkoxypyridine): C-O signal typically 155–158 ppm and distinct aromatic pattern.
-
Validation: The "pyrimidin-2-ylmethyl" group protons (CH₂) in the N-alkylated product typically appear around 5.2–5.5 ppm .
Part 4: Troubleshooting & Optimization
1. Low Yield in Alkylation (Stage 1):
-
Cause: Incomplete deprotonation or moisture in solvent.
-
Fix: Ensure DMF is anhydrous (Karl Fischer < 0.05%). Increase Cs₂CO₃ to 3.0 equiv.
-
Alternative: If Cs₂CO₃ is too expensive for scale, K₂CO₃ with a catalytic amount of 18-crown-6 or TBAI (tetrabutylammonium iodide) can be used.
2. O-Alkylation Byproduct:
-
Observation: A more non-polar spot on TLC.
-
Fix: Lower reaction temperature to 50°C. Ensure the halide is added after the base has fully deprotonated the pyridone (wait 30-60 mins).
3. Pyrimidine Reduction (Stage 2):
-
Observation: M+H = 207 or 209 (Tetrahydropyrimidine byproduct).
-
Fix: Stop hydrogenation immediately upon consumption of starting material. Switch to Fe/NH₄Cl or SnCl₂ reduction methods which are chemoselective for nitro groups.
References
-
Organic Chemistry Portal. Reduction of Nitro Compounds to Amines. Available at: [Link]
-
LaPlante, S. R., et al. (2013).[4] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] Available at: [Link]
-
Radi, M., et al. (2013). "A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones." Tetrahedron Letters. Available at: [Link]
Sources
Application and Protocol for Determining the Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility in Drug Discovery
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound featuring a pyrimidine and a pyridinone scaffold. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their potential as modulators of various biological targets.[1][2][3] The journey of a promising compound from initial synthesis to a viable drug candidate is critically dependent on its physicochemical properties, among which solubility is paramount.[4][5] Poor solubility can lead to a cascade of challenges, including unreliable results in in vitro assays, diminished in vivo efficacy due to poor absorption and bioavailability, and difficulties in formulation development.[4][6]
This document serves as a comprehensive guide for researchers, providing both the theoretical framework and practical, step-by-step protocols for accurately determining the solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in two of the most fundamental solvents in drug discovery: dimethyl sulfoxide (DMSO) and water. Understanding the solubility in DMSO is crucial for the preparation of high-concentration stock solutions for high-throughput screening, while aqueous solubility is a key determinant of a compound's behavior in physiological environments.[7][8][9]
The protocols detailed herein are designed to be self-validating and are grounded in established methodologies within the pharmaceutical sciences.[5][6][10]
The Dichotomy of Solubility: Kinetic vs. Thermodynamic Measurement
Before proceeding to the experimental protocols, it is essential to understand the two primary types of solubility measurements commonly employed in drug discovery: kinetic and thermodynamic solubility.[4][11]
-
Kinetic Solubility: This is a high-throughput method typically used in the early stages of drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates out of an aqueous buffer.[6][10][11] This method is rapid and requires minimal compound, making it ideal for screening large numbers of compounds.[11] However, it is influenced by the initial dissolution in DMSO and may not represent true equilibrium.[11]
-
Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.[4][10] It is a lower-throughput assay that involves longer incubation times to ensure that the solid and solution phases are in equilibrium.[5][6] Thermodynamic solubility is a more accurate measure and is critical for lead optimization and pre-formulation studies.[4]
Part 1: Determining the Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO
DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, making it the solvent of choice for creating stock solutions for biological assays.[7][9] However, it is crucial to determine the maximum solubility to avoid issues with compound precipitation in the stock solution or during subsequent dilutions.
Protocol 1: Thermodynamic Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO
This protocol establishes the equilibrium solubility of the title compound in DMSO at room temperature.
Materials:
-
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (solid)
-
Anhydrous DMSO
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Methanol or acetonitrile (for HPLC mobile phase and sample dilution)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one into a 2 mL microcentrifuge tube.[7]
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound dissolves completely, continue to add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed, indicating a supersaturated solution.[7]
-
-
Equilibration:
-
Incubate the supersaturated solution at a constant temperature (e.g., 25 °C) for 24 hours to allow the system to reach equilibrium.[7] Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.[7]
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.
-
Perform a serial dilution of the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.[7]
-
-
Quantification by HPLC:
-
Prepare a standard curve of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one of known concentrations in the same diluent.
-
Analyze the diluted supernatant and the standards by HPLC.
-
Determine the concentration of the compound in the diluted sample by interpolating from the standard curve.
-
-
Calculation of Solubility:
-
Back-calculate the concentration in the original DMSO supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility.
-
Data Presentation: Solubility in DMSO
| Parameter | Value | Unit |
| Temperature | 25 | °C |
| Incubation Time | 24 | hours |
| Thermodynamic Solubility | [Determined Value] | mg/mL |
| Thermodynamic Solubility | [Calculated Value] | mM |
Part 2: Determining the Aqueous Solubility of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
Aqueous solubility is a critical parameter that influences a compound's absorption and distribution in biological systems.[5] This section provides protocols for both kinetic and thermodynamic aqueous solubility determination.
Protocol 2: Kinetic Aqueous Solubility Determination
This high-throughput method is suitable for early-stage discovery.
Materials:
-
A stock solution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Microplate reader capable of detecting light scattering (nephelometry) or a UV-Vis spectrophotometer after filtration[6]
-
Solubility filter plates or a centrifuge
Procedure:
-
Preparation of Dilution Series:
-
Add the DMSO stock solution of the compound to the aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). Ensure the final DMSO concentration is consistent and low (typically ≤1%).[6]
-
-
Incubation:
-
Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[6]
-
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity of each well using a laser nephelometer. An increase in light scattering indicates precipitation.[12]
-
Filtration/Centrifugation and UV/LC-MS Analysis:
-
Filter the solutions using a solubility filter plate or centrifuge the plate to pellet any precipitate.[6]
-
Transfer the clear supernatant to a new plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS against a calibration curve.[6][10]
-
-
-
Determination of Kinetic Solubility:
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
-
Protocol 3: Thermodynamic (Shake-Flask) Aqueous Solubility
This method provides the true equilibrium solubility in an aqueous medium.
Materials:
-
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (e.g., 0.45 µm)
-
HPLC system
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer (e.g., PBS, pH 7.4).[5]
-
-
Equilibration:
-
Phase Separation:
-
Allow the vials to stand undisturbed to let the undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the filtrate using a validated HPLC method with a standard curve to determine the concentration of the dissolved compound.[5]
-
-
Solubility Determination:
-
The measured concentration is the thermodynamic solubility of the compound in the aqueous buffer at the specified temperature.
-
Data Presentation: Aqueous Solubility
| Solubility Type | Buffer | pH | Temperature (°C) | Incubation Time (hours) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 2 | [Determined Value] | [Calculated Value] |
| Thermodynamic | PBS | 7.4 | 25 | 24 | [Determined Value] | [Calculated Value] |
| Thermodynamic | PBS | 7.4 | 37 | 24 | [Determined Value] | [Calculated Value] |
Visualization of Experimental Workflows
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. asianpubs.org [asianpubs.org]
- 6. enamine.net [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. inventivapharma.com [inventivapharma.com]
- 12. rheolution.com [rheolution.com]
Guide to the Handling, Storage, and Stability Assessment of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proper handling, storage, and stability assessment of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research. Ensuring the chemical integrity of this molecule is paramount for the validity and reproducibility of experimental results. This guide moves beyond simple procedural lists to explain the scientific rationale behind each recommendation. It details protocols for safe handling, optimal storage conditions for both solid and solution forms, and a systematic approach to evaluating chemical stability through forced degradation studies, as informed by International Council for Harmonisation (ICH) guidelines.[1] A protocol for the development of a stability-indicating HPLC-UV method is also provided to empower researchers to independently verify compound purity and characterize degradation profiles.
Compound Profile and Physicochemical Properties
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one belongs to the aminopyridine class of compounds, which are known for their diverse biological activities.[2] The structure features a pyridinone core, an amino functional group, and a pyrimidine substituent, all of which can influence its chemical reactivity and stability. While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structural motifs and data on analogous compounds.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C10H10N4O | Calculated from structure |
| Molecular Weight | 202.21 g/mol | Calculated from structure |
| Physical Form | Expected to be a solid (powder/crystalline). | Based on similar aminopyridinone compounds. |
| pKa (Predicted) | The amino group and pyridine/pyrimidine nitrogens confer basic properties. | Aminopyridines exhibit pKa values influenced by the position of the amino group.[3] |
| Solubility | Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF, Methanol). | Common for heterocyclic compounds used in biological screening. |
| UV Absorbance | The aromatic rings suggest strong UV absorbance, enabling detection by HPLC-UV. | Pyridine and pyrimidine rings are chromophores. |
Safe Handling and Personal Protective Equipment (PPE)
Given that the toxicological properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one have not been fully investigated, a cautious approach to handling is mandatory.[4] Protocols should be based on handling compounds of unknown toxicity.
Core Principles of Safe Handling
-
Containment: All handling of the solid compound and concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by using appropriate PPE.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[5]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Double-gloving may be appropriate when handling concentrated solutions.[5]
-
Body Protection: A flame-retardant lab coat, fully buttoned, is mandatory. Ensure it is clean and in good condition.[5]
Workflow for Handling Solid Compound
The following workflow minimizes exposure risk when weighing and preparing solutions of the compound.
Caption: Workflow for Safely Handling Solid Compound.
Storage Recommendations for Optimal Stability
Improper storage is a primary cause of compound degradation, leading to inconsistent experimental results. The recommendations below are designed to preserve the integrity of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one.
Rationale for Storage Conditions
The key environmental factors that can trigger degradation of complex organic molecules are temperature, moisture, light, and oxygen.[6] The amino and pyridinone functionalities are susceptible to oxidation and hydrolysis, while the aromatic systems can be sensitive to photolytic degradation.[7]
Storage Conditions Table
| Form | Condition | Temperature | Atmosphere | Light | Rationale & Causality |
| Solid (Lyophilized Powder) | Long-Term | -20°C or colder | Sealed, under inert gas (Argon/Nitrogen) if possible | Protect from light (amber vial or in a dark box) | Minimizes thermal degradation and slows oxidative processes. Inert gas displaces oxygen and moisture, which are key reactants in degradation pathways.[4] Light protection prevents photolytic reactions. |
| Solid (Lyophilized Powder) | Short-Term | 2-8°C | Tightly sealed | Protect from light | Suitable for frequently accessed stock. The vial should be allowed to warm to room temperature before opening to prevent condensation and moisture contamination.[4][8] |
| In Solution (e.g., in DMSO) | Stock Solution | -20°C or colder | Tightly sealed vials with PTFE-lined caps | Protect from light | Freezing slows down hydrolytic and other solvent-mediated degradation. Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][8] |
| In Solution (e.g., in Aqueous Buffer) | Working Dilution | 2-8°C | Tightly sealed | Protect from light | Aqueous solutions are generally less stable and should be prepared fresh daily. The pH of the buffer can significantly impact stability; a pH of 5-6 is often a good starting point for peptide solutions.[4] |
Protocol: Assessing Chemical Stability via Forced Degradation
A forced degradation (or stress testing) study is the most effective way to understand the intrinsic stability of a molecule.[9] It involves subjecting the compound to harsh conditions to deliberately induce degradation.[1] The objectives are to identify potential degradation products, understand degradation pathways, and generate samples to prove the specificity of a stability-indicating analytical method.[10][11] An acceptable level of degradation for these studies is typically targeted between 5-20%.[6][9]
Caption: Master Workflow for Forced Degradation Studies.
Protocol for Acid Hydrolysis
-
Preparation: To an aliquot of the compound stock solution, add an equal volume of 0.2 M Hydrochloric Acid (HCl) to achieve a final acid concentration of 0.1 M.
-
Incubation: Incubate the sample at 50-60°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Termination: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to halt the reaction.[6]
-
Storage: Store samples at 2-8°C until analysis.
Protocol for Base Hydrolysis
-
Preparation: To an aliquot of the compound stock solution, add an equal volume of 0.2 M Sodium Hydroxide (NaOH) to achieve a final base concentration of 0.1 M.
-
Incubation: Incubate the sample at room temperature initially. If no degradation is observed, increase to 50-60°C.[6]
-
Time Points: Withdraw aliquots at specified time points.
-
Termination: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.
-
Storage: Store samples at 2-8°C until analysis.
Protocol for Oxidative Degradation
-
Preparation: To an aliquot of the compound stock solution, add an equal volume of 6% Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3%.
-
Incubation: Keep the sample at room temperature, protected from light. Oxidative reactions are often rapid.[9]
-
Time Points: Withdraw aliquots at shorter time points (e.g., 30 min, 1, 2, 4 hours).
-
Storage: Store samples at 2-8°C until analysis. No termination step is typically required, as the sample is diluted before injection.
Protocol for Thermal Degradation
-
Preparation: Use the compound in both solid (lyophilized powder) and solution forms for this test.
-
Incubation: Place the samples in a calibrated oven at a high temperature (e.g., 70°C).
-
Time Points: Sample the solution at various time points. For the solid, a single time point (e.g., 24 or 48 hours) may suffice. The solid sample will need to be dissolved before analysis.
-
Storage: Store samples at 2-8°C until analysis.
Protocol for Photolytic Degradation
-
Preparation: Expose both solid and solution samples to a light source that provides combined UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Control: A control sample should be wrapped in aluminum foil to exclude light and kept under the same temperature conditions.
-
Sampling: Sample at the end of the exposure period.
-
Storage: Store samples at 2-8°C until analysis.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.
Caption: Chromatogram showing baseline separation of the parent peak from its degradation products.
Example HPLC-UV Method Protocol
This method serves as a starting point and must be optimized for the specific compound and its degradants.
| Parameter | Recommended Condition | Rationale & Causality |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) | Standard equipment for purity analysis. A DAD is preferred as it provides spectral information. |
| Column | C18 Reverse-Phase, 250 x 4.6 mm, 5 µm particle size | C18 is a versatile stationary phase suitable for a wide range of medium-polarity compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and controls pH, which is critical for good peak shape of ionizable compounds like amines.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase chromatography. |
| Gradient Elution | 5% to 95% B over 20 minutes, then hold for 5 min | A gradient is necessary to elute both the polar parent compound and potentially more non-polar degradation products in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | e.g., 254 nm or λmax of the compound | The wavelength should be set at the absorbance maximum (λmax) of the parent compound for highest sensitivity. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on concentration and sensitivity. |
Method Validation
To confirm the method is stability-indicating, analyze the samples from the forced degradation studies. The method is considered specific if:
-
The peak for the parent compound is spectrally pure (if using a DAD).
-
All degradation product peaks are well-resolved from the parent peak (Resolution > 1.5).
-
A mass balance is achieved, where the decrease in the parent peak area corresponds to the increase in the sum of the degradation peak areas.
Potential Degradation Pathways
Based on the chemical structure and literature on related compounds, several degradation pathways can be hypothesized. Identifying these helps in the structural elucidation of degradants found during stability studies.
-
Oxidation: The primary amine and the nitrogen atoms in the pyridine and pyrimidine rings are susceptible to oxidation, potentially forming N-oxides or nitro derivatives.[7]
-
Hydrolysis: The amino group could potentially be hydrolyzed to a hydroxyl group, though this is generally less common than degradation of amides or esters.
-
Photodegradation: UV light can induce complex radical reactions, leading to dimerization or ring cleavage.
-
Hydroxylation: Biodegradation of pyridine derivatives often involves initial hydroxylation of the pyridine ring.[13][14]
Caption: Hypothesized Degradation Pathways for the Compound.
Conclusion
The chemical stability and integrity of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one are foundational to its successful use in research and development. By implementing the rigorous handling procedures, optimized storage conditions, and systematic stability assessment protocols outlined in this guide, researchers can ensure the quality of their starting material. This proactive approach to stability minimizes experimental variability, enhances the reliability of data, and ultimately accelerates the drug development process.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF. Retrieved from [Link]
-
IOPscience. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
-
Real Peptides. (2025, October 6). How to take 5 Amino 1MQ. Retrieved from [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]
-
PubMed. (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]
-
ACS Publications. (2025, October 4). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminopyrimidin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of pyridines in the environment. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Pyridine. Retrieved from [Link]
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MilliporeSigma. (n.d.). 5-Amino-1-methylpyridin-2(1H)-one. Retrieved from [Link]
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NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]
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PubMed. (2021, September 10). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Retrieved from [Link]
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ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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MDPI. (2025, August 22). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Retrieved from [Link]
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AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Assays Using 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
Introduction: Targeting Cellular Metabolism through NNMT Inhibition
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, also known as 5-Amino-1MQ, is a small molecule compound that has garnered significant interest in metabolic research. Its primary mechanism of action is the inhibition of Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1][2]
NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4][5] This process can influence the intracellular pools of both nicotinamide and SAM. By regulating the availability of nicotinamide, NNMT can impact the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for a vast array of cellular processes, including energy metabolism, DNA repair, and signaling.[6][7] Elevated expression of NNMT has been linked to various metabolic disorders and some cancers, making it an attractive therapeutic target.[5][8][9]
This guide provides detailed protocols for in vitro assays to characterize the inhibitory activity of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one against NNMT and to evaluate its effects in a cellular context. These protocols are designed for researchers, scientists, and drug development professionals seeking to investigate the biochemical and cellular pharmacology of this and other NNMT inhibitors.
Biochemical Assay: Direct Measurement of NNMT Inhibition
The most direct method to characterize an enzyme inhibitor is through a biochemical assay using the purified enzyme and its substrates. Several formats can be employed to measure NNMT activity, including fluorescence-based, luminescence-based, and mass spectrometry-based methods. Here, we detail a robust fluorescence-based assay that is well-suited for determining the half-maximal inhibitory concentration (IC50) of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
Principle of the Fluorescence-Based NNMT Assay
This assay quantifies the activity of NNMT by measuring the production of one of its products, S-adenosyl-L-homocysteine (SAH). The SAH is then enzymatically converted to homocysteine, which contains a free thiol group. This thiol group reacts with a detector probe to generate a fluorescent signal.[3][10][11] The intensity of the fluorescence is directly proportional to the amount of SAH produced and thus to the NNMT activity. In the presence of an inhibitor like 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, NNMT activity is reduced, leading to a decrease in the fluorescent signal.
Materials and Reagents
-
Recombinant human NNMT enzyme
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (Test Inhibitor)
-
Known NNMT inhibitor (e.g., 1-Methylnicotinamide) for positive control
-
NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)[12]
-
SAH Hydrolase
-
Thiol Detector Probe
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Detailed Protocol for IC50 Determination
-
Compound Preparation:
-
Prepare a stock solution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in 100% DMSO.
-
Perform a serial dilution of the compound stock in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.[8][13]
-
-
Assay Setup:
-
In a microplate, set up the following wells in triplicate:
-
Blank (No Enzyme) Control: Assay buffer only.
-
Positive (No Inhibitor) Control: NNMT enzyme in assay buffer.
-
Test Compound Wells: NNMT enzyme with each concentration of the serially diluted 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
-
-
Add the NNMT enzyme to the positive control and test compound wells.
-
Add the corresponding concentrations of the diluted inhibitor or vehicle (assay buffer with the same percentage of DMSO as the test compound wells) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[12][14]
-
-
Enzymatic Reaction:
-
Prepare a substrate mix containing nicotinamide and SAM in the assay buffer. The optimal concentrations should be determined empirically but are often near the Km values of the substrates.[15]
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the NNMT reaction according to the manufacturer's instructions of the detection kit, which may involve the addition of a stop solution.
-
Add the SAH hydrolase and thiol detector probe solution to all wells.
-
Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm or 400/465 nm).[3][10]
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank control from all other wells.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Positive_Control - Signal_Blank))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
| Parameter | Recommended Condition | Rationale |
| Plate Format | 96- or 384-well black plates | Minimizes light scatter and background fluorescence. |
| Final DMSO Conc. | < 1% | High concentrations of DMSO can inhibit enzyme activity.[8] |
| Pre-incubation | 15-30 min at RT | Allows for equilibrium binding between the enzyme and inhibitor.[12] |
| Reaction Temp. | 37°C | Optimal temperature for many mammalian enzymes. |
| Substrate Conc. | Near Km | Provides a good balance for detecting different types of inhibitors.[15] |
Cell-Based Assays: Assessing Cellular Effects of NNMT Inhibition
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.[15]
Protocol 1: Cell Viability Assay (WST-1)
This assay determines the effect of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one on cell proliferation and cytotoxicity. It is important to assess whether the compound's effects are due to specific inhibition of a pathway or general toxicity.
Principle: The WST-1 assay is a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable, metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.[16]
Materials and Reagents:
-
Human cell line expressing NNMT (e.g., HepG2, a human liver cancer cell line)
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
96-well clear, flat-bottom tissue culture plates
-
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
-
WST-1 reagent
-
Microplate spectrophotometer (ELISA reader)
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[16]
-
Measure the absorbance at 440-450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[17]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Protocol 2: Measurement of Intracellular NAD+ Levels
A key downstream consequence of NNMT inhibition is the potential increase in the intracellular NAD+ pool due to the sparing of nicotinamide. Measuring NAD+ levels can serve as a valuable biomarker for target engagement and cellular activity of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
Principle: Intracellular NAD+ and its reduced form, NADH, can be quantified using a variety of methods, including enzymatic cycling assays and liquid chromatography-mass spectrometry (LC-MS).[18][19] An enzymatic cycling assay is a common and accessible method that results in a colorimetric or fluorescent signal proportional to the amount of NAD+ in the sample.
Materials and Reagents:
-
Cell line of interest cultured to sufficient density
-
5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
-
Phosphate-buffered saline (PBS)
-
NAD+/NADH extraction buffer
-
NAD+/NADH detection kit (commercially available)
-
Microplate reader (colorimetric or fluorometric)
Detailed Protocol (General Steps):
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates to achieve a sufficient number (e.g., 1-2 million cells per sample).
-
Treat the cells with various concentrations of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one or vehicle control for a specified period (e.g., 24 hours).
-
-
Sample Preparation (Extraction):
-
Harvest the cells (by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cell pellet with cold PBS.
-
Lyse the cells and extract NAD+/NADH using an appropriate extraction buffer as per the kit manufacturer's instructions. This step often involves acid extraction for NAD+ and alkaline extraction for NADH to ensure their stability.[18]
-
-
Detection:
-
Transfer the extracts to a 96-well plate.
-
Add the components of the enzymatic cycling reaction mix from the kit.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of NAD+ in each sample by comparing the readings to a standard curve generated with known concentrations of NAD+.
-
Normalize the NAD+ concentration to the protein content of the cell lysate for each sample.
-
Determine the fold change in NAD+ levels in inhibitor-treated cells compared to vehicle-treated controls.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a comprehensive framework for the in vitro characterization of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one as an NNMT inhibitor. By combining direct enzymatic assays with functional cell-based readouts, researchers can build a robust pharmacological profile of the compound. These foundational assays are critical steps in the drug discovery pipeline, enabling the determination of potency, cellular activity, and potential therapeutic windows. Further investigations could involve more advanced techniques such as thermal shift assays to confirm target engagement, or broader metabolomic profiling to understand the global impact of NNMT inhibition on cellular metabolism.
References
- Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
- Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability.
- BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay.
- Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay.
- Sigma-Aldrich. (n.d.). WST-1 Assay Protocol for Cell Viability.
- Vietti, G., et al. (2014, January 30). Cellular viability - WST-1 assay Protocol for adherent cells.
- Trammell, S. A. J., & Brenner, C. (2017). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 7(10), e2291.
- BenchChem. (2025). JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disorders.
- ScienCell. (n.d.). WST-1 Cell Viability & Proliferation Assay (WST).
- BenchChem. (2025). Nnmt-IN-3: A Potent Regulator of Cellular Metabolism – A Technical Guide.
- Yoshino, J., & Imai, S. I. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology, 1077, 203–215.
- Elysium Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
- BPS Bioscience. (2025). NNMT Fluorogenic Assay Kit.
- Abcam. (2021, August 5). Ab284513 – N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (Fluorometric).
- Fang, E. F., et al. (2024, November 1). A luminescent-based protocol for NAD+/NADH detection in C. elegans, mice, and human whole blood. STAR Protocols.
- Pissios, P. (2016, August 29). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry.
- Washington University School of Medicine. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Retrieved from Washington University School of Medicine Research Profiles.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Martin, E. A., et al. (2017, February 14). Noncoupled Fluorescent Assay for Direct Real-Time Monitoring of Nicotinamide N-Methyltransferase Activity. Biochemistry.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
- ResearchGate. (2025, August 5). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF.
- Cell Biolabs, Inc. (n.d.). S-Adenosylmethionine (SAM) ELISA Kit.
- InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success.
- G-Biosciences. (2016, June 8). SAMfluoro™: SAM Methyltransferase Assay.
- Vinci, C., & Clarke, S. G. (2017). A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS. Journal of visualized experiments : JoVE, (129), 56501.
- Revvity. (n.d.). HTRF EPIgeneous Methyltransferase Assay Kit, 1,000 Assay Points.
- Eagle Biosciences. (n.d.). S-Adenosyl-L-Methionine (SAM) ELISA Assay Kit.
- Mediomics. (n.d.). Bridge-It® S-Adenosyl Methionine (SAM) Fluorescence Assay.
- Tribioscience. (n.d.). NNMT Inhibitor Screening Assay (TBS2097).
- Swift Peptides. (n.d.). 5-Amino-1MQ.
- Neelakantan, H., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of medicinal chemistry, 62(6), 3136–3146.
- ResearchGate. (n.d.). Strategies to develop enzyme assays.
- BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
- Eurofins Discovery. (n.d.). NNMT Nicotinamide N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay - FR.
- Tribioscience. (n.d.). NNMT Activity Fluorometric Assay (TBS2098).
- Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide.
- Peptide Sciences. (n.d.). 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation.
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Application Note: Rapid and Efficient Synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one via Microwave-Assisted Nucleophilic Substitution
Abstract
This application note details a robust and highly efficient protocol for the synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, a valuable heterocyclic scaffold for drug discovery and development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method dramatically reduces reaction times from hours to mere minutes compared to conventional heating methods.[1] The protocol employs a nucleophilic substitution reaction between 5-aminopyridin-2(1H)-one and 2-(chloromethyl)pyrimidine in the presence of a mild base. We provide a comprehensive, step-by-step methodology, an exploration of the underlying scientific principles, characterization data, and a visual workflow to guide researchers in successfully replicating and optimizing this synthesis.
Introduction: The Rationale for Microwave Synthesis
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a significant percentage of pharmaceuticals due to their ability to engage in diverse biological interactions.[2][3][4] The target molecule, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one, combines two key pharmacophoric fragments, the pyridinone and pyrimidine rings, making it an attractive building block for creating libraries of potential therapeutic agents.
Traditional synthesis of such molecules often relies on conventional thermal heating, which can be slow, energy-intensive, and may lead to the formation of undesirable by-products.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that overcomes these limitations.[5][6][7]
The Advantages of MAOS Include:
-
Accelerated Reaction Rates: Reactions that take hours or days under conventional heating can often be completed in minutes.[1][3]
-
Increased Yields and Purity: Rapid, uniform heating minimizes the formation of side products, leading to cleaner reactions and higher yields.[5][8]
-
Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, resulting in significant energy savings.[1]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[8]
This guide provides researchers with a field-proven protocol that harnesses these advantages for the practical and efficient synthesis of the title compound.
Underlying Scientific Principles
Mechanism of Microwave Heating
Unlike conventional heating, which relies on slow conduction and convection, microwave heating transfers energy directly to polar molecules within the reaction mixture. This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvent and reactants in this synthesis, possess permanent dipoles. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align with the field. This rapid, continuous reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the sample.[2]
-
Ionic Conduction: If ions are present in the mixture (such as the base and any resulting salts), they will migrate back and forth in the oscillating electric field. Collisions resulting from this migration cause significant and rapid heating.[2][5]
This "volumetric heating" effect allows for temperatures to be reached that are often above the solvent's boiling point when the reaction is performed in a sealed vessel, dramatically accelerating the reaction rate according to the Arrhenius equation.[8]
Reaction Mechanism: Nucleophilic Substitution
The core transformation is a nucleophilic substitution reaction. The nitrogen atom of the 5-aminopyridin-2(1H)-one ring acts as a nucleophile. In the presence of a base (potassium carbonate), the pyridinone is deprotonated, enhancing its nucleophilicity. This potent nucleophile then attacks the electrophilic methylene carbon of 2-(chloromethyl)pyrimidine, displacing the chloride leaving group to form the new C-N bond and yield the desired product.
Experimental Protocol
This protocol is designed for a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 5-Aminopyridin-2(1H)-one | ≥97% | Commercially Available | Store in a desiccator. |
| 2-(Chloromethyl)pyrimidine | ≥97% | Commercially Available | Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry, polar aprotic solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated NaCl solution (Brine) | N/A | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate | N/A | Commercially Available | For drying organic layers. |
| Equipment | |||
| Microwave Synthesis Reactor | e.g., CEM Discover, Biotage Initiator | ||
| 10 mL Microwave Reaction Vial | With stir bar and snap cap. | ||
| Standard Glassware | Round-bottom flasks, separatory funnel. | ||
| Rotary Evaporator | For solvent removal. | ||
| TLC Plates (Silica Gel 60 F₂₅₄) | For reaction monitoring. | ||
| Flash Chromatography System | For purification. |
Step-by-Step Synthesis Protocol
-
Reactant Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-aminopyridin-2(1H)-one (1.0 mmol, 111.1 mg).
-
Addition of Reagents: Add 2-(chloromethyl)pyrimidine (1.1 mmol, 141.4 mg, 1.1 eq) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg, 2.0 eq).
-
Solvent Addition: Add 4 mL of anhydrous N,N-dimethylformamide (DMF).
-
Vessel Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 140 °C (Use "Normal" absorption setting)
-
Hold Time: 20 minutes
-
Ramp Time: 2 minutes
-
Pressure: Max 250 psi
-
Stirring: High
-
-
Reaction Cooldown: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70%) to isolate the pure product.
-
-
Product Characterization:
-
Dry the purified fractions under high vacuum to yield 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be stored in a cool, dry place.
-
Workflow Visualization
The following diagram illustrates the complete workflow from reactant preparation to final product characterization.
Caption: Experimental workflow for the microwave-assisted synthesis.
Results and Discussion
Following the detailed protocol, the synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one can be reliably achieved.
| Parameter | Value | Rationale |
| Reaction Time | 20 minutes | Microwave irradiation significantly accelerates the rate of substitution.[9] |
| Temperature | 140 °C | Provides sufficient thermal energy to overcome the activation barrier efficiently. |
| Solvent | DMF | A polar aprotic solvent with a high dielectric constant, which heats efficiently in a microwave field and effectively solvates the reactants.[6] |
| Base | K₂CO₃ | A mild, inexpensive base sufficient to deprotonate the pyridinone nucleophile without causing side reactions. |
| Expected Yield | 75-85% | Based on typical outcomes for similar microwave-assisted nucleophilic substitution reactions. |
| Purity | >95% | After column chromatography. |
Optimization Insights:
-
Solvent Choice: While DMF is effective, other polar aprotic solvents like DMSO or NMP could also be used and may influence the reaction rate.
-
Temperature Screening: The optimal temperature can be determined by running small-scale reactions between 120-160 °C to balance reaction speed against potential decomposition.
-
Base Equivalents: Using a stronger base like cesium carbonate (Cs₂CO₃) could potentially lower the required reaction temperature or time, although it is more expensive.
Conclusion
This application note presents a validated, highly efficient, and rapid protocol for the synthesis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one using microwave technology. By replacing conventional heating, this method offers substantial improvements in reaction time, yield, and energy efficiency, aligning with the principles of green chemistry.[6] The detailed, step-by-step guide and workflow provide researchers in medicinal chemistry and drug development with a practical and scalable tool for accessing this important heterocyclic scaffold.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASĀYAN Journal of Chemistry.
- Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- A significance of microwave assist technique in green chemistry. SciSpace.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. RSC Publishing.
- Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Arom
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epcp.ac.in [epcp.ac.in]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. ijrpas.com [ijrpas.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Solvent selection for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one extraction
Technical Application Note: Optimized Solvent Systems for the Extraction of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one
Executive Summary
This application note details the physicochemical rationale and operational protocol for the isolation of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1H)-one (hereafter referred to as Compound A ). Due to the presence of a polar lactam core, a basic primary amine, and a nitrogen-rich pyrimidine substituent, Compound A exhibits significant hydrophilicity (low LogP).[1] Standard lipophilic extraction solvents (e.g., n-hexane, diethyl ether) are ineffective.[1]
This guide recommends a pH-modulated extraction strategy utilizing Dichloromethane (DCM) or a Chloroform:Isopropanol (3:1) system, supported by salting-out techniques.[1]
Physicochemical Profiling & Solubility Logic
To select the correct solvent, we must first analyze the functional groups governing the molecule's solubility.[1]
| Functional Group | Property | Impact on Extraction |
| Pyridin-2(1H)-one Core | Polar Lactam | Increases water solubility; H-bond acceptor.[1] Reduces solubility in non-polar solvents. |
| 5-Amino Group (-NH₂) | Weak Base (pKa ~4.5–5.5)* | Critical Handle. At acidic pH (<4), it protonates ( |
| Pyrimidin-2-ylmethyl | Polar Heterocycle | Adds N-atoms (H-bond acceptors), further lowering LogP.[1] |
*Estimated based on 3-aminopyridine (pKa 5.[1]98) adjusted for the electron-withdrawing lactam carbonyl.[1]
The Polarity Challenge
Compound A is an "amphiphilic heterocycle."[1] While it has organic character, the high nitrogen count creates a high TPSA (Topological Polar Surface Area), often trapping the molecule in the aqueous phase during workup.[1]
Solvent Screening Matrix:
| Solvent System | Polarity (Dielectric | Suitability | Notes |
| Hexane / Heptane | Non-polar (1.[1][2]9) | Poor | Will not dissolve the target.[1] Useful only for washing away non-polar impurities.[1] |
| Ethyl Acetate (EtOAc) | Moderate (6.[1]0) | Moderate | "Green" option.[1][3] May require multiple extractions (3-4x).[1] Good for initial attempts. |
| Dichloromethane (DCM) | Moderate (8.[1]9) | Good | Standard for nitrogen heterocycles.[1] High density aids phase separation.[1] |
| CHCl₃ : IPA (3:1) | High | Excellent | The "Magic Solvent."[1] The alcohol disrupts H-bonding with water, while chloroform solubilizes the organic skeleton.[1] |
| n-Butanol | High (17.[1]5) | Rescue | Use only if other methods fail.[1] High boiling point (117°C) makes removal difficult.[1] |
Strategic Protocol: pH-Modulated Extraction
The extraction efficiency (
For Compound A, we target pH 9–10 .[1]
Workflow Diagram (Graphviz)
Figure 1: Decision tree for the extraction of polar aminopyridinones.
Detailed Experimental Protocol
Materials Required
-
Base: Saturated Sodium Carbonate (
) or 1N NaOH.[1] -
Solvent System: Dichloromethane (DCM) OR Chloroform/Isopropanol (3:1 v/v).[1]
-
Brine: Saturated NaCl solution.[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1]
Step-by-Step Procedure
1. Preparation & pH Adjustment
-
Cool the aqueous reaction mixture to 0–5°C (ice bath). Rationale: Lower temperature reduces solubility of the organic compound in water and prevents degradation.[1]
-
Slowly add the Base (
or NaOH) with stirring.[1] -
Monitor pH using a calibrated pH meter or narrow-range pH paper.[1]
-
Stop when pH reaches 9.5 .[1]
-
Note: Do not exceed pH 12, as extreme basicity might degrade the pyrimidine ring or cause amide hydrolysis over time.[1]
-
2. Salting Out (Hofmeister Effect)
-
Add solid NaCl to the aqueous mixture until saturation (undissolved salt remains).[1]
-
Stir for 10 minutes.
-
Mechanism:[1][4][5][6] High ionic strength disrupts the hydration shell around the polar organic molecule, forcing it out of the aqueous phase ("Salting out").[1]
3. Extraction (Liquid-Liquid)
-
Primary Choice (DCM): Add DCM (1/3 volume of aqueous phase).[1] Shake vigorously for 2 minutes. Vent frequently.
-
Alternative (CHCl₃:IPA): If the compound does not migrate (check TLC of layers), use Chloroform:Isopropanol (3:1).[1] The alcohol helps solvate the polar amine.[1]
-
Allow layers to separate.[1]
-
Troubleshooting: If an emulsion forms, filter the mixture through a pad of Celite or add a small amount of Methanol.[1]
-
-
Collect the lower organic layer.[1]
-
Repeat the extraction 2–3 times.[1]
4. Washing & Drying
-
Combine the organic extracts.[1]
-
Back-wash: Wash the combined organics once with a small volume of Brine (10% of organic volume).[1]
-
Critical: Do not skip. This removes trapped water and water-soluble impurities.
-
-
Dry the organic phase over Anhydrous
for 15 minutes.
5. Concentration
-
Evaporate the solvent under reduced pressure (Rotavap) at 40°C.[1]
-
Result: You should obtain the crude free base of Compound A.[1]
Green Chemistry Alternative (2-MeTHF)
For laboratories restricting chlorinated solvents (DCM/Chloroform), 2-Methyltetrahydrofuran (2-MeTHF) is the superior alternative.[1]
-
Advantages: Derived from renewable resources, higher boiling point than DCM (easier to handle), and separates well from water.[1]
-
Protocol Modification: Use 2-MeTHF exactly as described for DCM. Note that 2-MeTHF is less dense than water (upper layer).[1]
References
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link[1]
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]
-
Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link
-
PubChem Compound Summary. (n.d.). Pyridin-2(1H)-one derivatives and pKa data. National Library of Medicine.[1] Link
Sources
- 1. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this key chemical intermediate. Our guidance is rooted in established chemical principles to ensure you can achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the purification of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
Q1: My isolated product is a yellow or brown solid, not the expected off-white color. How can I fix this?
A: This discoloration is typically caused by the oxidation of the aromatic amino group, forming highly colored minor impurities.
Detailed Explanation: Aromatic amines are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities. These oxidized species are often intensely colored and can be difficult to remove.
Recommended Solutions:
-
Activated Carbon Treatment: Before crystallization, dissolve your crude product in a suitable solvent (e.g., hot ethanol or methanol) and add a small amount (1-2% w/w) of activated carbon. Heat the suspension with stirring for 10-15 minutes, then filter the hot solution through a pad of Celite® to remove the carbon.[1] The carbon adsorbs the colored impurities, yielding a much paler filtrate from which to crystallize your product.
-
Minimize Exposure: During work-up and purification, minimize the exposure of your compound to air and bright light. Using amber glassware and blanketing the reaction or solution with an inert gas like nitrogen or argon can significantly reduce the formation of these impurities.
Q2: My NMR/LC-MS analysis shows the presence of unreacted starting materials. What is the most efficient initial purification step?
A: An acid-base extraction is the most effective first-pass purification technique to separate your basic product from non-basic or acidic starting materials and by-products.
Detailed Explanation: The exocyclic amino group on the pyridinone ring is basic. It can be protonated by an aqueous acid (like 1M HCl) to form a water-soluble ammonium salt. Neutral organic impurities will remain in the organic phase and can be separated. Subsequently, neutralizing the aqueous layer will deprotonate your compound, allowing it to be extracted back into an organic solvent.[2]
Quick Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic solution with 1M HCl (aq). Your product will move to the aqueous layer.
-
Separate the layers and wash the organic layer once more with 1M HCl to ensure complete extraction.
-
Combine the aqueous layers, cool in an ice bath, and cautiously add a base (e.g., 6M NaOH or saturated NaHCO₃) until the pH is >9. Your product should precipitate or be available for extraction.
-
Extract the product back into an organic solvent (DCM or ethyl acetate), dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Q3: I'm attempting flash column chromatography on silica gel, but I'm getting severe peak tailing and low product recovery. What's wrong?
A: This is a classic issue when purifying basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb your basic amine, leading to tailing, streaking, and yield loss.[3]
Detailed Explanation: The interaction between the basic amine and acidic silica is a strong acid-base interaction. This prevents the compound from eluting symmetrically, causing it to "streak" down the column.
Recommended Solutions:
-
Modified Eluent: Add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) is added to the eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[2] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute properly.
-
Use an Amine-Functionalized Column: The superior solution is to use a column packed with amine-bonded silica.[3][4] This stationary phase provides a basic environment, eliminating the problematic interaction and often allowing for the use of less polar, non-chlorinated solvent systems like Ethyl Acetate/Heptane.[4][5]
Q4: My compound is an oil or fails to crystallize from solution. What strategies can I employ?
A: Failure to crystallize is usually due to residual impurities or the selection of an inappropriate solvent system.
Detailed Explanation: Crystallization requires a high degree of purity; even small amounts of impurities can disrupt the formation of a crystal lattice. The solvent must also be chosen correctly—it should dissolve the compound when hot but poorly when cold.
Recommended Solutions:
-
Improve Purity: First, ensure your material is sufficiently pure (>95%). If not, perform an initial purification by chromatography or acid-base extraction.
-
Solvent Screening: Test a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water or DCM/hexane).[6][7][8] Place a small amount of your compound in a test tube, add a small amount of solvent, and heat until dissolved. Allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystallization.
-
Trituration: If the product is an amorphous solid or a thick oil, try adding a solvent in which it is poorly soluble (like diethyl ether or hexane).[6] Stir or sonicate the mixture. This can often wash away soluble impurities and induce the formation of a crystalline solid, which can then be filtered.
Section 2: In-Depth Purification Protocols
Protocol 2.1: High-Purity Recrystallization
This protocol is ideal for material that is already >90% pure and aims to remove minor impurities to achieve analytical grade purity.
-
Solvent Selection: Based on preliminary screening (see Q4), select a suitable solvent or solvent system. For pyridinone derivatives, ethanol, isopropanol, or aqueous ethanol are excellent starting points.[6][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial for maximizing recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite pad if carbon was used) into a clean, pre-warmed flask. This step removes insoluble impurities (and carbon).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under high vacuum, protecting them from light.
Protocol 2.2: Flash Column Chromatography
This is the primary method for separating the target compound from impurities with different polarities.
-
Stationary Phase Selection:
-
Mobile Phase Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your product a Retention Factor (Rf) of ~0.3.
-
For Modified Silica Gel: Start with a gradient of 0-10% Methanol in Dichloromethane, with 0.5% triethylamine added to the entire mobile phase.
-
For Amine-Functionalized Silica: Start with a gradient of 20-80% Ethyl Acetate in Heptane.
-
-
Column Packing: Pack the column with the chosen stationary phase using your starting eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: It is highly recommended to "dry load" the sample. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using a solvent gradient, starting with a low polarity and gradually increasing it. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Standard Silica (Modified) | Amine-Functionalized Silica (Recommended) |
| Stationary Phase | Silica Gel | Propylamine-Bonded Silica[4] |
| Common Eluents | DCM/Methanol or Ethyl Acetate/Hexane | Ethyl Acetate/Heptane |
| Modifier | Required: 0.5-1% Triethylamine (TEA)[2] | Not Required |
| Key Advantage | Widely available | Eliminates peak tailing, better resolution for bases[3] |
| Consideration | TEA can be difficult to remove from the final product. | Higher initial cost of the stationary phase. |
| Table 1: Comparison of Column Chromatography Conditions. |
Section 3: Visual Troubleshooting Workflows
The following diagrams provide a logical path for diagnosing purity issues and selecting the appropriate purification method.
Caption: General troubleshooting workflow for purification.
Sources
- 1. Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
In the landscape of pharmaceutical analysis, the integrity of your results is fundamentally tethered to the quality of your reference standards. This guide provides a comprehensive comparison of reference standards for the analysis of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, a key molecule in contemporary research and development. We will delve into the critical parameters for selecting a standard, compare commercially available options, and provide actionable protocols for in-house qualification and use.
The Critical Role of a Reference Standard
A reference standard serves as the benchmark against which an analyte is quantified and identified. Its purity, identity, and stability are paramount, as any inaccuracy in the standard will directly propagate to the final analytical result. For a molecule like 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, where precise quantification can be the difference between a successful clinical trial and a costly failure, the choice of reference standard is a decision of significant consequence.
The ideal reference standard is a substance of unequivocally high purity that has been thoroughly characterized to confirm its chemical structure and identify any impurities. This characterization often involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and chromatography (HPLC, GC) for purity assessment.
Comparison of Commercially Available Reference Standards
When selecting a commercial reference standard for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first and most critical step. The CoA should provide detailed information on the characterization methods used and the certified purity.
| Supplier | Product Number | Purity (as stated on CoA) | Characterization Methods | Notes |
| Supplier A | Varies | ≥98% (HPLC) | HPLC, ¹H NMR, MS | Often provides a basic CoA. Purity is typically determined by a single chromatographic method. |
| Supplier B | Varies | 99.5% (qNMR) | qNMR, HPLC, ¹H NMR, MS, TGA | Provides a comprehensive CoA with quantitative NMR (qNMR) data for an accurate purity assessment. May also include residual solvent analysis. |
| Pharmacopeial Standard | Varies | Certified | Comprehensive (as per pharmacopeial monograph) | The gold standard. Has undergone rigorous collaborative testing and is legally recognized for quality control purposes. Availability may be limited. |
Analysis of Supplier Offerings:
-
Supplier A represents a common source for research-grade materials. While suitable for exploratory work, the reliance on a single purity method (HPLC) may not be sufficiently rigorous for late-stage development or quality control applications. The lack of quantitative NMR (qNMR) means the purity value is relative to other components detected by that specific HPLC method and may not account for non-chromatophoric impurities.
-
Supplier B offers a more robustly characterized standard. The use of qNMR provides an absolute purity value, which is a significant advantage for quantitative applications. The inclusion of thermogravimetric analysis (TGA) for water content and residual solvent analysis provides a more complete picture of the standard's composition.
-
Pharmacopeial Standards (e.g., from USP, EP, JP) , when available, are the ultimate benchmark. They are established through a rigorous, multi-laboratory validation process and are accompanied by a detailed monograph outlining the official analytical procedures.
Experimental Protocol: In-House Qualification of a Secondary Reference Standard
It is common practice to qualify a "working" or "secondary" reference standard against a primary or pharmacopeial standard. This is a cost-effective approach for routine analysis.
Objective: To qualify a new batch of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one from a commercial supplier (secondary standard) against a well-characterized primary standard.
Methodology:
-
Identity Confirmation:
-
FTIR Spectroscopy: Acquire the infrared spectrum of both the primary and secondary standards. The spectra should be superimposable, confirming the same molecular fingerprint.
-
¹H NMR Spectroscopy: Record the proton NMR spectra of both standards in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts and coupling patterns must be identical.
-
-
Purity Assessment (Orthogonal Methods):
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid
-
Detection: UV at 254 nm
-
Procedure: Inject solutions of both the primary and secondary standards. The purity of the secondary standard is determined by comparing its peak area to the sum of all peak areas in the chromatogram. The impurity profile should be comparable to the primary standard.
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a small, accurately weighed sample of the secondary standard at a controlled rate (e.g., 10 °C/min). The melting point and the shape of the melting endotherm can be used to assess purity. A sharp, well-defined peak indicates high purity.
-
-
-
Assay (Content Determination):
-
Procedure: Prepare standard solutions of known concentrations of both the primary and secondary standards. Analyze these solutions by HPLC. The response factor (peak area/concentration) of the secondary standard should be within a pre-defined acceptance criterion (e.g., 98.0% - 102.0%) of the primary standard's response factor.
-
Workflow for Reference Standard Qualification:
Caption: Workflow for the qualification of a secondary reference standard.
Decision-Making Framework for Reference Standard Selection
The choice of a reference standard is not always straightforward and depends on the stage of drug development and the intended use of the analytical data.
A Senior Scientist's Guide to Ensuring Batch Consistency: Quality Control Parameters for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one (5-Amino-1MQ)
Introduction: The Imperative for Rigorous Quality Control
This guide provides an in-depth, experience-driven framework for establishing and validating the quality control (QC) parameters for new batches of 5-Amino-1MQ. We will move beyond a simple checklist of tests to explain the scientific rationale behind each parameter, compare analytical methodologies, and provide actionable protocols. This document is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in their starting materials.
Section 1: Defining the Critical Quality Attributes (CQAs)
The quality of a 5-Amino-1MQ batch is not a single value but a multifactorial profile. We define the following as the Critical Quality Attributes (CQAs) that must be controlled to ensure consistency, safety, and efficacy in research applications.
-
Identity: Does the material have the correct chemical structure?
-
Purity: What is the percentage of the desired compound, and what are the identities and quantities of any impurities?
-
Assay (Content): How much of the active molecule is present in the material, accounting for non-interfering substances like water or counter-ions?
-
Physicochemical Properties: Does the material exhibit the expected physical characteristics?
-
Safety Attributes: Are residual solvents, heavy metals, and biological contaminants within safe limits?
The logical flow for evaluating a new batch of 5-Amino-1MQ is outlined below. This workflow ensures that identity is confirmed before resource-intensive purity and assay tests are performed.
Caption: High-level workflow for the quality control of a new 5-Amino-1MQ batch.
Section 2: Comparative Analysis of Core Analytical Methodologies
The choice of analytical technique is a critical decision based on the specific question being asked. For purity, for instance, high-resolution chromatography is non-negotiable.
Identity Confirmation: A Two-Pronged Approach
Relying on a single technique for identity is insufficient. We advocate for a combination of Mass Spectrometry and NMR Spectroscopy.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering a primary confirmation of identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Amino-1MQ, minimizing fragmentation and providing a clear molecular ion peak.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While MS confirms the mass, NMR confirms the specific arrangement of atoms.[3] The proton NMR spectrum provides a unique fingerprint, showing the chemical environment of all hydrogen atoms in the molecule. The presence of signals corresponding to the aminopyridinone and pyrimidine rings, and the methylene bridge, confirms the structure in a way MS cannot.[4][5]
Purity Assessment: The Primacy of Chromatography
Purity is arguably the most critical parameter affecting experimental outcomes. High-Performance Liquid Chromatography (HPLC) is the industry standard.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC (UV) | Separation based on polarity on a stationary phase. | Robust, reproducible, quantitative, widely available. Can detect non-volatile impurities. | Moderate speed, requires reference standards for impurity identification. | Gold standard for routine purity testing and quantification of known/unknown impurities. |
| UPLC (UV) | HPLC using smaller particle size columns (<2 µm). | Faster run times, higher resolution and sensitivity than HPLC.[6] | Higher backpressure requires specialized equipment; more susceptible to clogging. | High-throughput screening, resolving closely eluting impurities. |
| LC-MS | HPLC coupled with a mass spectrometer detector. | Provides molecular weight information for each separated peak, enabling impurity identification without a standard.[7][8] | More expensive, complex data analysis, potential for ion suppression. | Impurity identification, degradation studies, and characterization of new batches. |
Causality in Method Selection: For routine batch release, a validated HPLC-UV method is sufficient and cost-effective. However, for initial process development or when investigating an out-of-specification (OOS) result, LC-MS is indispensable for identifying the source of impurities.[7][8]
Section 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the analytical system is performing correctly before sample analysis.
Protocol 1: Purity Determination and Impurity Profiling by RP-HPLC
Rationale: A reverse-phase (RP) method using a C18 column is ideal for retaining and separating 5-Amino-1MQ and its potential process-related impurities, which are typically of moderate polarity. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection at 220 nm is chosen as it is a common wavelength for detecting the peptide bonds and aromatic systems present in many organic molecules.[9]
Instrumentation & Reagents:
-
HPLC or UPLC system with UV/PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
5-Amino-1MQ Reference Standard (purity >99.5%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1.0 mg of the 5-Amino-1MQ batch and dissolve in 1.0 mL of 50:50 Water:ACN to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
System Suitability Test (SST):
-
Inject the Reference Standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.
-
The USP Tailing Factor should be ≤ 2.0.
-
The Theoretical Plates (N) should be ≥ 2000.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the sample solution in duplicate.
-
Calculate purity by area percent normalization, excluding any peaks from the blank.
-
Caption: Principle of RP-HPLC for separating 5-Amino-1MQ from its impurities.
Protocol 2: Identity Confirmation by ¹H NMR and LC-MS
Rationale: This dual protocol provides orthogonal confirmation of identity. LC-MS confirms the mass-to-charge ratio (m/z) of the main component, while ¹H NMR confirms its unique structural fingerprint.
Procedure:
-
LC-MS Analysis:
-
Use the same HPLC method as described in Protocol 1.
-
Divert the flow post-UV detector to an ESI-MS detector.
-
Acquire data in positive ion mode over a scan range of m/z 100-500.
-
Expected Result: A prominent peak in the mass spectrum corresponding to the [M+H]⁺ of 5-Amino-1MQ.
-
-
¹H NMR Analysis:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the spectrum on a ≥400 MHz spectrometer.
-
Expected Result: The observed chemical shifts, coupling constants, and integrations should be consistent with the known structure of 5-Amino-1MQ.[10][11]
-
Section 4: Data Interpretation & Acceptance Criteria
A clear set of specifications is required to make an objective decision on batch quality. The table below provides a recommended starting point for a research-grade specification. For GMP (Good Manufacturing Practice) applications, these criteria would be further tightened and validated.
| Parameter | Methodology | Acceptance Criteria | Justification |
| Appearance | Visual Inspection | White to off-white solid | Ensures consistency and flags gross contamination or degradation. |
| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ matches theoretical mass ± 0.5 Da | Confirms correct molecular weight. |
| Identity (NMR) | ¹H NMR | Spectrum conforms to reference standard | Confirms correct isomeric structure and functional groups. |
| Purity (Chromatographic) | HPLC/UPLC (Area %) | ≥ 99.0% | Ensures minimal interference from impurities in biological assays. A purity of 99.8% has been reported for some batches.[12] |
| Any Single Impurity | HPLC/UPLC (Area %) | ≤ 0.20% | Controls individual impurities, which may have unknown pharmacological or toxicological profiles. |
| Assay | HPLC vs. Standard | 98.0% - 102.0% (w/w) | Ensures the correct amount of active substance is being used, critical for dose-response studies. |
| Heavy Metals | ICP-MS | Not Detected / Below specified limits (e.g., <10 ppm) | Safety requirement to exclude toxic metal contaminants from catalysts or reactors.[12] |
| Microbial Content | Plate Count | ≤ 100 CFU/g | Ensures the material is not contaminated with bacteria, yeast, or mold.[12] |
| Endotoxins | LAL Test | < 0.1 EU/mg | Critical for in vivo studies or cell-based assays to prevent inflammatory responses.[12] |
Section 5: Benchmarking Against Alternatives
The primary alternative to 5-Amino-1MQ in the literature is often the parent compound class or other molecules targeting similar pathways. For example, studies on idiopathic pulmonary fibrosis have investigated analogs of 5-methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone).[10][13] When comparing the biological activity of 5-Amino-1MQ to such compounds, the importance of the QC parameters outlined here becomes evident.
-
Purity: An undisclosed 2% impurity in a 5-Amino-1MQ batch could be more potent than the main compound itself, leading to a misinterpretation of structure-activity relationships (SAR).
-
Assay: If one batch has an assay of 95% and another has 101%, a 6% difference in the actual amount of compound is used in experiments, directly impacting the accuracy of EC₅₀/IC₅₀ determinations.
-
Endotoxins: In immunology or cell biology studies, a batch contaminated with endotoxins can trigger non-specific cellular responses, masking the true effect of the compound.
Therefore, when evaluating data from different studies or comparing 5-Amino-1MQ to an alternative, a critical review of the provided Certificate of Analysis (CoA) is the first step in ensuring a valid, "apples-to-apples" comparison.
Conclusion
The quality control of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is not a perfunctory exercise but a fundamental component of scientific rigor. By implementing a multi-tiered approach that confirms identity, quantifies purity and assay, and verifies safety, researchers can build a foundation of confidence in their experimental work. The adoption of robust, well-defined analytical protocols, such as the HPLC method detailed here, and the establishment of clear acceptance criteria are essential for ensuring the consistency and reliability of research data, ultimately accelerating the path from discovery to application.
References
-
24Peptides. 5-Amino-1MQ 10mg Research Compound | COA Verified. [Link]
-
PubChem. 5-Aminopyrimidin-2(1H)-one. [Link]
-
Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Pharmacology. [Link]
-
National Center for Biotechnology Information. (2018). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed Central. [Link]
-
Frontiers Publishing Partnerships. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Media S.A.[Link]
-
Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. [Link]
-
ScienceDirect. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
SlideShare. Amino acids Physical and Chemical Properties. [Link]
-
Current Pharmaceutical Analysis. A Novel Quantitative Spectrophotometric Method. [Link]
-
ResearchGate. (PDF) New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. [Link]
-
SIELC Technologies. Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds. [Link]
-
MDPI. Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles. [Link]
-
Peptides.com. 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. [Link]
-
ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
National High Magnetic Field Laboratory. Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
ResearchGate. analysis of amino acids by high performance liquid chromatography. [Link]
-
SciSpace. Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrosp. [Link]
-
MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
CEM GmbH. Total wash elimination for solid phase peptide synthesis. [Link]
-
Semantic Scholar. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. [Link]
-
ScienceDirect. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. [Link]
Sources
- 1. peptidesciences.com [peptidesciences.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile(72816-14-9) 1H NMR [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cem.de [cem.de]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bachem.com [bachem.com]
- 10. New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 12. 24peptides.com [24peptides.com]
- 13. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
